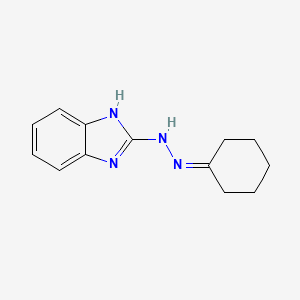![molecular formula C19H15FN4O2 B11473682 6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B11473682.png)
6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a fluorophenyl group, an imidazo[1,2-a]pyridine moiety, and a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the imidazo[1,2-a]pyridine core.
Formation of the Pyrimidinedione Ring: The final step involves cyclization reactions that form the pyrimidinedione ring, often using urea or thiourea derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions can occur at the pyrimidinedione ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure and potential bioactivity.
Medicine
Medicinally, 6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its complex aromatic structure.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with a chlorine atom instead of fluorine.
6-(4-methylphenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione imparts unique electronic properties, potentially enhancing its interaction with biological targets and improving its stability and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H15FN4O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15FN4O2/c1-22-17(12-6-8-13(20)9-7-12)16(18(25)23(2)19(22)26)14-11-24-10-4-3-5-15(24)21-14/h3-11H,1-2H3 |
InChI Key |
GOWDQTYTYKVKGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=CN3C=CC=CC3=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11473620.png)
![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B11473627.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11473628.png)
![1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B11473633.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide](/img/structure/B11473641.png)
![5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11473642.png)
![Benzeneacetamide, N-[2,2,2-trifluoro-1-(3-pyridinylamino)-1-(trifluoromethyl)ethyl]-](/img/structure/B11473646.png)
![1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11473649.png)
![Methyl 3-({3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11473652.png)
![7-(3,4-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11473658.png)

![ethyl 5-({[2-(1H-imidazol-1-yl)benzyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11473688.png)
![2-amino-7-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473689.png)
